Bienvenue dans la boutique en ligne BenchChem!

Nortriptyline Hydrochloride

Monoamine transporter inhibition Antidepressant pharmacology Receptor binding affinity

Select Nortriptyline HCl for research demanding validated NET selectivity. It is the active N-desmethyl metabolite of amitriptyline with a NET Kd of 4.4 nM, ideal for noradrenergic pathway studies with reduced SERT interference. Its well-defined therapeutic plasma window (50–150 ng/mL) and CYP2D6-dependent metabolism make it a superior reference standard for TDM assay development and pharmacogenomic research.

Molecular Formula C19H22ClN
Molecular Weight 299.8 g/mol
CAS No. 894-71-3
Cat. No. B1679972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNortriptyline Hydrochloride
CAS894-71-3
SynonymsAllegron
Apo Nortriptyline
Apo-Nortriptyline
Aventyl
Desitriptyline
Desmethylamitriptylin
Gen Nortriptyline
Gen-Nortriptyline
Hydrochloride, Nortriptyline
Norfenazin
Nortrilen
Nortriptyline
Nortriptyline Hydrochloride
Novo Nortriptyline
Novo-Nortriptyline
Nu Nortriptyline
Nu-Nortriptyline
Pamelor
Paxtibi
PMS Nortriptyline
PMS-Nortriptyline
ratio Nortriptyline
ratio-Nortriptyline
Molecular FormulaC19H22ClN
Molecular Weight299.8 g/mol
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
InChIInChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H
InChIKeySHAYBENGXDALFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.74e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nortriptyline Hydrochloride CAS 894-71-3: Technical Specifications and Compound Class Definition for Procurement


Nortriptyline hydrochloride (CAS 894-71-3), chemically a dibenzocycloheptene-derived tricyclic antidepressant (TCA), is the active N-desmethyl metabolite of amitriptyline [1]. This compound functions primarily as an inhibitor of monoamine reuptake transporters, with documented norepinephrine transporter (NET) Kd of 4.4 nM and serotonin transporter (SERT) Kd of 18 nM, while exhibiting substantially weaker affinity for the dopamine transporter (DAT) with Kd of 1.1 µM . As an off-white to crystalline solid with molecular formula C19H21N·HCl and molecular weight 299.84 g/mol, it is supplied at ≥98% purity, and pharmacopeial reference standards are available meeting USP specifications of 97.0%–101.5% assay [2]. The hydrochloride salt form confers aqueous solubility (≥1 mg/mL in PBS pH 7.2) and demonstrated stability of ≥4 years when stored at −20°C [3].

Nortriptyline Hydrochloride vs. Other Tricyclic Antidepressants: Why In-Class Substitution Introduces Quantitative Risk


Despite belonging to the same tricyclic antidepressant class, nortriptyline hydrochloride exhibits pharmacodynamic and pharmacokinetic properties that differ quantitatively from its closest analogs in ways that preclude simple substitution. Unlike its parent compound amitriptyline—which shows roughly balanced norepinephrine (NET) and serotonin (SERT) transporter inhibition with NA/5-HT Ki ratios approximating 1:1.5—nortriptyline demonstrates pronounced NET selectivity with NA/5-HT Ki ratios ranging from approximately 1:8 to 1:15 [1]. Furthermore, when compared with desipramine (its imipramine-derived analog), nortriptyline possesses a substantially better-defined therapeutic plasma level window (50–150 ng/mL) that has been validated to correlate with clinical response, whereas desipramine dosing guidelines have historically lagged in safety optimization [2]. Additional differentiation arises from muscarinic receptor affinity profiles: nortriptyline exhibits the least tissue-discriminatory anticholinergic binding among four major TCAs (nortriptyline ratio: 5/4/7 for human detrusor/ileum/caudate; amitriptyline: 25/14/56) [3]. These quantitative receptor-binding and pharmacokinetic distinctions render in-class substitution scientifically invalid without accounting for these measurable differences.

Nortriptyline Hydrochloride (CAS 894-71-3): Head-to-Head Comparative Evidence for Scientific Selection


NET vs. SERT Transporter Selectivity: Nortriptyline vs. Amitriptyline

Nortriptyline demonstrates pronounced selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT), whereas its parent compound amitriptyline exhibits roughly balanced dual inhibition. According to the PDSP Ki Database compilation, nortriptyline shows a NET Ki range of 1.8–21 nM and SERT Ki range of 15–280 nM, yielding an approximate NA/5-HT selectivity ratio of ~1:8 to 1:15 [1]. In contrast, amitriptyline displays NET Ki of 19–102 nM and SERT Ki of 2.8–36 nM, resulting in a balanced NA/5-HT ratio of ~1:1.5 [2]. This differential transporter selectivity profile has direct implications for neurochemical outcomes and side effect liability.

Monoamine transporter inhibition Antidepressant pharmacology Receptor binding affinity

GIRK Channel Functional Antagonism: Nortriptyline vs. Amitriptyline

In a direct functional comparison of GIRK1/2 channel inhibition, nortriptyline and amitriptyline exhibit quantitatively similar EC50 values but distinct maximal effect profiles. Nortriptyline demonstrates an EC50 of 24.2 ± 3.8 µM for GIRK1/2 channel blockade, while amitriptyline shows an EC50 of 22.3 ± 2.8 µM [1]. Although the potencies are statistically comparable, the broader receptor-binding profiles of these compounds—including differential effects on H1, α-adrenergic, and 5-HT2 receptors—produce divergent functional outcomes that are not captured by single-target EC50 values alone .

G protein-coupled inwardly rectifying potassium channels Functional pharmacology Antidepressant mechanism

Therapeutic Drug Monitoring and CYP2D6 Metabolic Ratio: Nortriptyline as a Probe Substrate

Nortriptyline serves as a well-characterized probe substrate for CYP2D6 activity, with validated therapeutic plasma concentration ranges and metabolic ratio thresholds that are not equivalently established for all TCAs. The established therapeutic plasma level range for nortriptyline is 50–150 ng/mL, compared with 150–300 ng/mL for amitriptyline, reflecting nortriptyline's higher volume of distribution and erythrocyte/plasma ratio [1]. In CYP2D6 pharmacogenomic studies, a log dose-corrected concentration ratio (log CDR) ≥0.5 for nortriptyline predicts the CYP2D6 poor metabolizer phenotype with >92% sensitivity and >64% specificity [2]. This quantitative threshold provides a validated diagnostic tool for genotype-phenotype correlation that is not equivalently characterized for desipramine or other secondary amine TCAs.

Therapeutic drug monitoring CYP2D6 pharmacogenomics Metabolic ratio

Head-to-Head Clinical Trial: Nortriptyline vs. Paroxetine CR in Parkinson‘s Disease Depression

In a double-blind, placebo-controlled head-to-head trial of 52 Parkinson‘s disease patients with major depression or dysthymia, nortriptyline demonstrated superior antidepressant efficacy compared to the SSRI paroxetine CR. Patients receiving nortriptyline (mean final dose: 48.5 mg) experienced a mean decline in Hamilton Depression Rating Scale (HAM-D) score of approximately 10 points, versus approximately 6 points for patients on paroxetine CR (mean final dose: 28.4 mg), and approximately 4 points for placebo [1]. The response rate (defined as ≥50% improvement in HAM-D score) was 53% for nortriptyline versus only 11% for paroxetine CR and 24% for placebo [2]. Notably, patients taking nortriptyline also reported improved sleep and anxiety scores relative to both comparator groups, without significant differences in Unified Parkinson‘s Disease Rating Scale measures [3].

Parkinson's disease depression Comparative clinical efficacy Hamilton Depression Rating Scale

Human Muscarinic Receptor Tissue Selectivity: Nortriptyline vs. Other TCAs

In a comparative in vitro study using (−)[3H]QNB competitive binding assays in human tissue homogenates, nortriptyline exhibited the least tissue-discriminatory anticholinergic profile among four major TCAs. The ratios of anticholinergic potencies (reciprocal of dissociation constants, Ki) for human detrusor muscle / ileal longitudinal muscle / caudate were: nortriptyline, 5/4/7; desipramine, 2/1/5; clomipramine, 4/3/27; and amitriptyline, 25/14/56 [1]. The absolute Ki values in human ileum and bladder were 0.938 µM and 0.298 µM, respectively [2]. While the apparent selective effect of nortriptyline on bladder cannot be ascribed to higher affinity to bladder receptors, nortriptyline is the least discriminatory of the four compounds across tissue types, indicating that at a given concentration, it affects tissues with low receptor density similarly to those with high receptor reserves [3].

Muscarinic cholinergic receptor Anticholinergic potency Tissue selectivity

Oral Pharmaceutical Solution Stability: Ethanol-Free Formulation Patent for Nortriptyline Hydrochloride

A recently disclosed European patent (EP 3777829 A1) describes oral pharmaceutical solutions comprising nortriptyline hydrochloride in an aqueous carrier with sodium or potassium benzoate, adjusted to pH 3.5–5.0 [1]. The claimed formulations are ethanol-free and exhibit physicochemical stability without requiring organic co-solvents [2]. This formulation approach addresses the known solubility characteristics of nortriptyline hydrochloride—water-soluble but with limited stability at neutral pH—and provides a viable liquid dosage form alternative to capsules. While direct comparative stability data against other TCA oral solutions are not provided in the patent, the disclosed formulation parameters are compound-specific, reflecting nortriptyline hydrochloride‘s distinct aqueous solubility profile (≥1 mg/mL in PBS, ~7–59 mg/mL in water) .

Pharmaceutical formulation Oral solution stability Aqueous carrier system

Nortriptyline Hydrochloride (CAS 894-71-3): High-Impact Application Scenarios for Research and Industrial Use


Noradrenergic Neurotransmission Research and NET Transporter Pharmacology

Nortriptyline hydrochloride is optimally suited for in vitro and ex vivo studies requiring selective inhibition of the norepinephrine transporter (NET) with minimized serotonin transporter (SERT) interference. With a documented NET Kd of 4.4 nM and NET:SERT selectivity ratio of approximately 1:4 (Ki NET 3.4 nM vs. SERT 161 nM), this compound enables targeted investigation of noradrenergic signaling pathways while maintaining measurable but substantially lower serotonergic activity . This selectivity profile contrasts with amitriptyline‘s balanced dual inhibition (NA/5-HT ratio ~1:1.5), making nortriptyline the preferred tool compound for experiments where noradrenergic specificity is required [1].

Parkinson‘s Disease Depression Models and Neuropsychiatric Comorbidity Studies

Based on direct head-to-head clinical evidence demonstrating superior efficacy of nortriptyline over paroxetine CR in Parkinson‘s disease depression (HAM-D improvement of ~10 points vs. ~6 points; response rate 53% vs. 11%), nortriptyline hydrochloride represents a mechanistically validated selection for preclinical and translational research addressing depression in neurodegenerative disorders . The compound's dual noradrenergic and serotonergic modulation, combined with its well-characterized CYP2D6-dependent pharmacokinetics, provides a robust pharmacological tool for investigating the intersection of monoaminergic dysfunction and neurodegeneration [1].

Therapeutic Drug Monitoring (TDM) Assay Development and CYP2D6 Pharmacogenomics

Nortriptyline hydrochloride serves as an established probe substrate for CYP2D6 pharmacogenomic studies and TDM assay development. The validated therapeutic plasma concentration range (50–150 ng/mL) and defined metabolic ratio threshold (log CDR ≥0.5 predicting CYP2D6 poor metabolizer phenotype with >92% sensitivity) provide quantitative benchmarks that are not equivalently available for all secondary amine TCAs . For analytical laboratories developing LC-MS/MS methods or research institutions conducting genotype-phenotype correlation studies, nortriptyline offers a well-characterized reference compound with extensive published pharmacokinetic data [1].

Muscarinic Receptor Pharmacology and Tissue-Specific Anticholinergic Studies

The detailed characterization of nortriptyline‘s muscarinic receptor binding profile across multiple human tissues—including detrusor muscle (Ki 0.298 µM), ileum (Ki 0.938 µM), and caudate—supports its use in comparative anticholinergic research . The documented human tissue selectivity ratios (5/4/7 for detrusor/ileum/caudate) distinguish nortriptyline from other TCAs with more pronounced tissue discrimination, enabling researchers to select the appropriate TCA based on desired peripheral receptor engagement profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nortriptyline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.